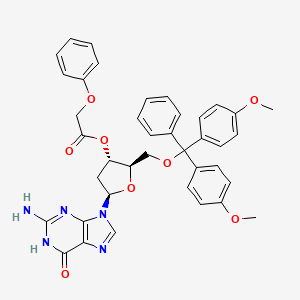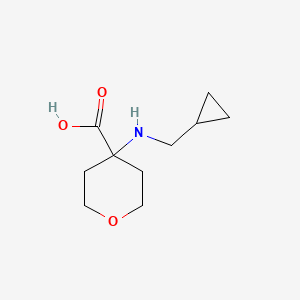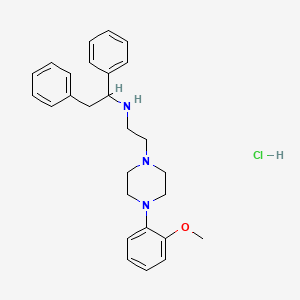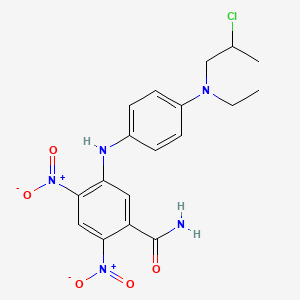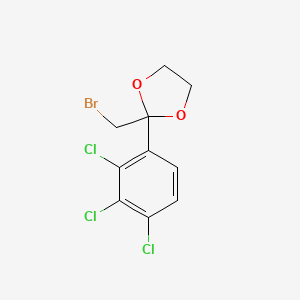
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is an organic compound that features a bromomethyl group and a trichlorophenyl group attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,3,4-trichlorophenylacetic acid with bromine and a suitable dioxolane precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of other functional groups within the molecule.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, or thiols can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. Researchers may investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be necessary.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,3,4-trifluorophenyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromomethyl and trichlorophenyl groups on the dioxolane ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
24169-32-2 |
|---|---|
Fórmula molecular |
C10H8BrCl3O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-3-4-16-10)6-1-2-7(12)9(14)8(6)13/h1-2H,3-5H2 |
Clave InChI |
PFSSVZKNVAXVRA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CBr)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
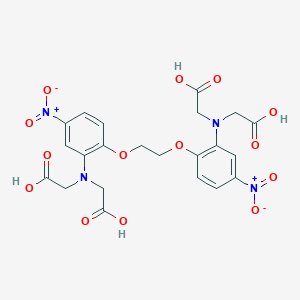
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)


